molecular formula C9H14N2O B137779 Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) CAS No. 143463-81-4

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI)

Cat. No.: B137779
CAS No.: 143463-81-4
M. Wt: 166.22 g/mol
InChI Key: MCDIJTBBQOLSSS-UHFFFAOYSA-N
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Description

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C9H14N2O. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of an isopropyl group at position 5 and two methyl groups at positions 2 and 3, along with an oxide group at position 1, makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) typically involves the oxidation of 5-Isopropyl-2,3-dimethylpyrazine. One common method employs OXONE® (potassium peroxomonosulfate) as the oxidizing agent in water or acetone. This method is efficient and yields the desired N-oxide product in good quantities . Another method involves the use of dimethyldioxirane, which is particularly effective for acetone-soluble compounds .

Industrial Production Methods

Industrial production methods for Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) are not well-documented in the public domain. the use of scalable oxidation processes, such as those involving OXONE® or dimethyldioxirane, is likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of pyrazine dioxides.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and isopropyl groups.

Common Reagents and Conditions

    Oxidation: OXONE® in water or acetone, dimethyldioxirane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Pyrazine dioxides.

    Reduction: 5-Isopropyl-2,3-dimethylpyrazine.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) involves its interaction with molecular targets, primarily through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests its potential role in modulating oxidative stress and related cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Lacks the isopropyl and oxide groups, making it less reactive in redox processes.

    5-Isopropyl-2,3-dimethylpyrazine: Lacks the oxide group, resulting in different chemical reactivity.

    Pyrazine N-oxides: A broader class of compounds with varying substituents and oxidation states.

Uniqueness

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) is unique due to its specific substitution pattern and the presence of the N-oxide group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other pyrazine derivatives .

Properties

IUPAC Name

2,3-dimethyl-1-oxido-5-propan-2-ylpyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)9-5-11(12)8(4)7(3)10-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDIJTBBQOLSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C[N+](=C1C)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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